molecular formula C9H8ClN3O2 B3099902 Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-43-7

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No. B3099902
CAS RN: 1356016-43-7
M. Wt: 225.63 g/mol
InChI Key: JWYDJDGPIZQXNN-UHFFFAOYSA-N
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Description

Pyrrolo [2,1-f] [1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has gained attention in cancer therapy, specifically in targeted therapy which refers to targeting only specific proteins or enzymes that are dysregulated in cancer .

Scientific Research Applications

Overview

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a compound related to the broader class of triazine derivatives, known for their vast applications in medicinal chemistry due to their biological activities. This document explores the scientific research applications of this compound, excluding information related to drug use, dosage, and side effects. The focus is strictly on its utility in scientific research, with references to relevant sources for further reading.

Triazine Derivatives in Medicinal Chemistry

Triazines, including the 1,2,4-triazine analogs, have garnered attention for their wide spectrum of biological activities. These compounds have been synthesized and evaluated across different models, revealing antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and various other pharmacological properties. The triazine nucleus, due to its potent pharmacological activity, is considered an interesting core for future drug development, highlighting its significance in research aimed at discovering new therapeutic agents (Tarawanti Verma et al., 2019).

Eco-Friendly Synthesis

The eco-friendly synthesis of 1,2,4-triazine derivatives has been a subject of research, emphasizing the environmental aspect of chemical synthesis. Such studies contribute to the development of sustainable practices in chemical research and production, showcasing the versatility and adaptability of triazine chemistry in modern scientific endeavors (V. Rani & Y. B. Kumari, 2020).

Therapeutic Potential

The therapeutic potential of triazines, including novel derivatives, has been extensively reviewed. These compounds have shown a wide array of bioactivities, contributing significantly to drug development. The fusion of triazine with other heterocyclic rings has led to the discovery of molecules with promising biological actions, further expanding the scope of triazine compounds in medicinal chemistry (P. Dubey et al., 2022).

Antitumor Activities

Studies on 1,2,3-triazines and their benzo- and heterofused derivatives have showcased a broad spectrum of biological activities, including notable antitumor properties. This underlines the potential of such compounds in the development of new antitumor agents, leveraging their simple synthesis and efficacy (S. Cascioferro et al., 2017).

Mechanism of Action

Compounds in the Pyrrolo [2,1-f] [1,2,4]triazine class have been used in kinase inhibition, one of the most successful approaches in targeted therapy . They target only specific proteins or enzymes that are dysregulated in cancer .

Future Directions

The Pyrrolo [2,1-f] [1,2,4]triazine class of compounds, to which “Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate” belongs, has shown promise in the development of kinase inhibitors for cancer therapy . This suggests potential future directions in medicinal chemistry research.

properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-3-6-8(10)11-5-12-13(6)7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYDJDGPIZQXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728716
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356016-43-7
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid ethyl ester (300 mg) and phosphorus oxychloride (1 mL) was heated at 160° C. for 15 minutes in a microwave reactor. The resulting mixture was cooled and poured into a mixture of ice-water and ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography (hexane/EtOAc, 90/10) to afford 120 mg of 4-chloro-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid ethyl ester containing 4-chloro-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile.
Quantity
1 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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